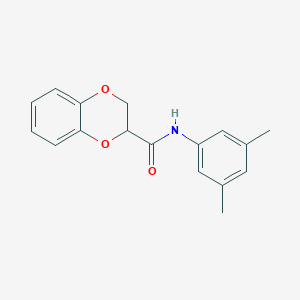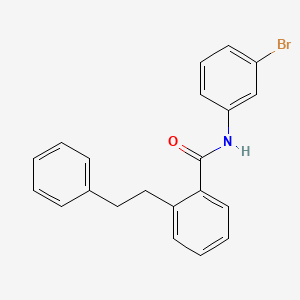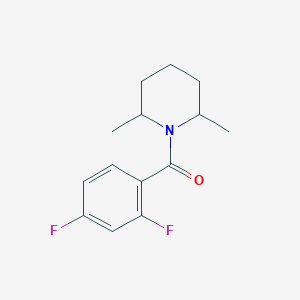![molecular formula C19H19NO3 B5209564 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde, also known as MPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinase C (PKC) and the activation of the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields of research. However, like any chemical compound, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde. One potential direction is to further investigate its therapeutic potential in cancer, neurodegenerative diseases, and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde derivatives may lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde, or 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde, is a chemical compound that has shown potential therapeutic applications in various fields of research. Its relatively simple synthesis method and potential therapeutic benefits make it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the condensation of 2-methoxyphenol with 3-bromopropylamine, followed by a reaction with indole-3-carbaldehyde. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has demonstrated neuroprotective effects and the potential to improve cognitive function. In inflammation research, 1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde has shown anti-inflammatory effects and the potential to reduce oxidative stress.
Propiedades
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-22-18-9-4-5-10-19(18)23-12-6-11-20-13-15(14-21)16-7-2-3-8-17(16)20/h2-5,7-10,13-14H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPMJSGXFOFRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
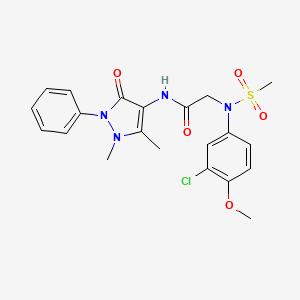
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)
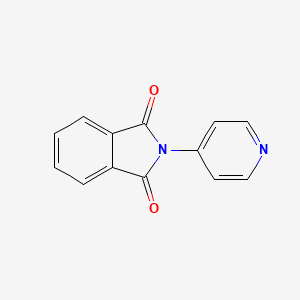
![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
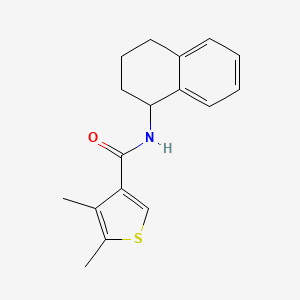
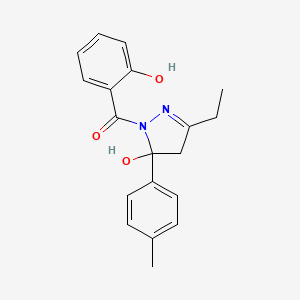
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)

